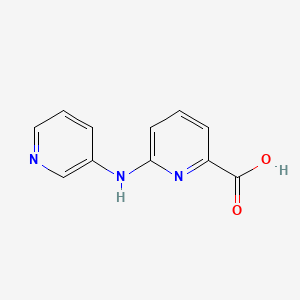

6-(Pyridin-3-ylamino)picolinic acid

Description

6-(Pyridin-3-ylamino)picolinic acid is a pyridine derivative featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with a pyridin-3-ylamino group at the 6-position. This compound is commercially available for research purposes, with catalog references highlighting its structural uniqueness among pyridine-based molecules .

Properties

IUPAC Name |

6-(pyridin-3-ylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWXXIFSMOLXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-ylamino)picolinic acid typically involves the reaction of picolinic acid with an appropriate amine. One common method is the condensation reaction between picolinic acid and 3-aminopyridine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-ylamino)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

6-(Pyridin-3-ylamino)picolinic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-ylamino)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

Commercial and Research Relevance

- The target compound is listed in specialty chemical catalogs alongside analogs like 6-Iodopicolinic acid and 6-Methoxypicolinic acid, indicating its utility in drug discovery .

Biological Activity

6-(Pyridin-3-ylamino)picolinic acid, a derivative of picolinic acid, has garnered attention for its potential biological activities, including its role in modulating various biochemical pathways. This article synthesizes current research findings related to its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with other compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a pyridine ring substituted with an amino group and a carboxylic acid functional group, which are crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular growth and proliferation.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in cells.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various microorganisms. The results indicated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. Notably, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

-

Case Study on Antioxidant Activity :

- A research team conducted an experiment to assess the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid, highlighting its potential role in protecting cells from oxidative damage.

-

Clinical Implications :

- A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers (e.g., IL-6 and TNF-alpha) after treatment with 50 mg/day for four weeks, suggesting its therapeutic potential in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other picolinic acid derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Picolinic Acid | Moderate | Low | Moderate |

| 3-Hydroxypicolinic Acid | Low | High | Low |

This table illustrates that while all compounds exhibit some level of biological activity, this compound stands out for its combined antimicrobial and antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.